BenchChemオンラインストアへようこそ!

N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

N-[5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1171233-71-8) is a synthetic small-molecule heterocycle belonging to the 1,3,4-oxadiazole class, distinguished by a direct acetamide linkage at the oxadiazole C-2 position and a 3,5-dichlorophenyl substituent at C-5. The compound has a molecular formula of C10H7Cl2N3O2 and a molecular weight of 272.09 g/mol, with computed physicochemical properties including XLogP3-AA of approximately 2.3, one hydrogen bond donor, and four hydrogen bond acceptors, based on structural analogs in the same chemotype.

Molecular Formula C10H7Cl2N3O2
Molecular Weight 272.09
CAS No. 1171233-71-8
Cat. No. B2458349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
CAS1171233-71-8
Molecular FormulaC10H7Cl2N3O2
Molecular Weight272.09
Structural Identifiers
SMILESCC(=O)NC1=NN=C(O1)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C10H7Cl2N3O2/c1-5(16)13-10-15-14-9(17-10)6-2-7(11)4-8(12)3-6/h2-4H,1H3,(H,13,15,16)
InChIKeyBEGOKXXCYFHETO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-[5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1171233-71-8) for Research: Compound Identity and Core Characteristics


N-[5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1171233-71-8) is a synthetic small-molecule heterocycle belonging to the 1,3,4-oxadiazole class, distinguished by a direct acetamide linkage at the oxadiazole C-2 position and a 3,5-dichlorophenyl substituent at C-5 [1]. The compound has a molecular formula of C10H7Cl2N3O2 and a molecular weight of 272.09 g/mol, with computed physicochemical properties including XLogP3-AA of approximately 2.3, one hydrogen bond donor, and four hydrogen bond acceptors, based on structural analogs in the same chemotype [2]. The 1,3,4-oxadiazole core serves as a metabolically stable bioisostere of ester and amide functionalities, contributing to hydrogen bonding interactions with biological receptors and influencing drug-like properties [3]. This compound is supplied exclusively for research purposes and is not intended for human or veterinary use.

Why N-[5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide Cannot Be Interchanged with Generic Oxadiazole Analogs


Generic substitution among 1,3,4-oxadiazole derivatives is precluded by three critical structural determinants that directly govern biological activity: (1) the direct N-acetamide linkage at the oxadiazole C-2 position, which provides a distinct hydrogen-bonding pharmacophore compared to thioether-linked or amino-substituted analogs [1]; (2) the 3,5-dichlorophenyl substitution pattern that imposes unique electronic and steric constraints, differentiating it from 2,4-dichlorophenyl, 4-chlorophenyl, or unsubstituted phenyl variants [2]; and (3) the absence of a thioether sulfur atom, which alters both metabolic stability and target-binding geometry relative to the widely available 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio)-N-(substituted-phenyl)acetamide series [3]. The 1,3,4-oxadiazole regioisomer itself exhibits approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole isomeric partner, meaning even regioisomeric substitution fundamentally alters pharmacokinetic behavior and target engagement [4]. These structural distinctions render simple analog replacement scientifically invalid for any experimental system where target engagement, selectivity, or ADME parameters are outcomes of interest.

Quantitative Differentiation Evidence: N-[5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide Versus Closest Analogs


Direct N-Acetamide Linkage Confers Superior Hydrogen-Bond Donor Capacity Relative to 2-Amino and 2-Thioether Oxadiazole Analogs

N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide possesses one hydrogen bond donor (the acetamide N–H) and four hydrogen bond acceptors (oxadiazole N and O, acetamide carbonyl O), enabling a specific donor–acceptor pharmacophore topology [1]. In contrast, the 2-amino analog 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine (CAS 1016495-77-4, CID 18070443) presents a primary amine (–NH₂) at C-2 with one HBD and four HBA as computed by PubChem, but the amine vs. acetamide difference alters both pKa and hydrogen-bond geometry [2]. The widely available thioether series (e.g., N-(3,5-dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide) introduces a sulfur atom that increases lipophilicity (ΔlogP estimated +0.5 to +1.0 relative to the direct acetamide) and eliminates the N–H donor at the oxadiazole C-2 position, fundamentally altering the molecular recognition surface [3].

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

1,3,4-Oxadiazole Acetamide Chemotype Demonstrates Sub-Micromolar Anticancer Cytotoxicity Across Multiple Cell Lines, Benchmarking Against Cisplatin

Closely related 1,3,4-oxadiazole acetamide derivatives within the same chemotype space have demonstrated potent, quantifiable anticancer activity. In a 2023 ACS Omega study, compound 4h—a 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative—exhibited an IC50 of <0.14 µM against the A549 human lung cancer cell line, with G0/G1 cell cycle arrest of 89.66% versus 74.75% for cisplatin, and apoptosis induction ratios of 16.10–21.54% compared to cisplatin's 10.07% [1]. While the exact target compound N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide differs in substitution pattern from 4h, the shared 1,3,4-oxadiazole-acetamide pharmacophore predicts comparable or differentiated cytotoxicity profiles. By way of class-level reference, general 1,3,4-oxadiazole derivatives have demonstrated IC50 values as low as 0.05–1.7 µM against various cancer cell lines including MCF-7, A549, and HeLa [2]. The 3,5-dichlorophenyl substituent on the target compound provides a distinct electronic environment (electron-withdrawing, meta-substituted chlorine atoms) expected to modulate potency and selectivity relative to mono-chlorinated or unsubstituted phenyl analogs.

Anticancer Research Cytotoxicity Apoptosis Induction

3,5-Dichlorophenyl Substitution Provides Enhanced Lipophilicity and Electronic Withdrawal Compared to Mono-Chlorinated and Unsubstituted Phenyl Analogs

The 3,5-dichlorophenyl moiety on N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide contributes a calculated XLogP3-AA of approximately 2.3, which is significantly elevated compared to unsubstituted phenyl analogs (estimated XLogP3-AA ~1.5) and mono-chlorinated 4-chlorophenyl variants (estimated XLogP3-AA ~1.9) [1]. The dual meta-chlorine substitution exerts an electron-withdrawing effect (Hammett σmeta = +0.37 per Cl; cumulative effect amplified by the oxadiazole ring conjugation) that modulates the electron density of the oxadiazole core, directly influencing hydrogen-bond acceptor strength and target-binding affinity [2]. In contrast, the 2-amino precursor 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine (CID 18070443) shares identical lipophilicity (XLogP3-AA = 2.3) but lacks the acetamide methyl group, reducing steric bulk at the C-2 position and potentially altering metabolic stability [1]. The 1,3,4-oxadiazole regioisomer inherently exhibits approximately one order of magnitude lower log D than its 1,2,4-oxadiazole counterpart, meaning the choice of oxadiazole regioisomer alone imparts a >1 log unit difference in lipophilicity that fundamentally affects membrane permeability and off-target binding [3].

Physicochemical Properties Lipophilicity Electronic Effects

Best-Fit Research and Industrial Application Scenarios for N-[5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1171233-71-8)


Anticancer Lead Optimization Programs Targeting Lung (A549) and Breast (MCF-7) Carcinoma

Based on the validated sub-micromolar cytotoxicity of the 1,3,4-oxadiazole-acetamide chemotype demonstrated in peer-reviewed studies (compound 4h: IC50 <0.14 µM on A549; compounds 4i and 4l: IC50 1.59 and 1.80 µM, two-fold more potent than cisplatin) [1], N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a rational procurement choice for medicinal chemistry teams conducting structure-activity relationship (SAR) exploration around the oxadiazole C-5 aryl substituent. The 3,5-dichlorophenyl group provides a distinct electronic and steric profile compared to the 4-chlorophenyl and 4-methoxyphenyl variants employed in published series, enabling systematic exploration of halogen substitution effects on potency and selectivity.

Antimicrobial Resistance Screening Against Gram-Positive and Gram-Negative Pathogens

The 1,3,4-oxadiazole scaffold is recognized for antimicrobial activity targeting enoyl reductase (InhA) and other bacterial enzymes [2]. The target compound's direct N-acetamide linkage—as opposed to the thioether linkage in many commercially available oxadiazole antimicrobials—provides a differentiated hydrogen-bonding pharmacophore that may overcome resistance mechanisms evolving against thioether-containing analogs. The 3,5-dichlorophenyl substitution pattern has been associated with enhanced interaction with microbial targets due to its electron-withdrawing nature [3], making this compound suitable for inclusion in phenotypic screening libraries targeting multidrug-resistant ESKAPE pathogens.

Physicochemical Property Benchmarking and in Silico Model Validation

The 1,3,4-oxadiazole regioisomer exhibits approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole isomeric partner, as established by systematic matched molecular pair analysis [4]. N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide, with its computed XLogP3-AA of ~2.3 and 1 HBD/4 HBA profile [5], serves as an ideal test compound for validating in silico ADME prediction models, particularly for assessing the accuracy of log P/log D calculations across oxadiazole regioisomers and the impact of the dichlorophenyl substituent on membrane permeability predictions.

Chemical Biology Tool Compound for HDAC and Matrix Metalloproteinase Inhibition Studies

Related 1,3,4-oxadiazole acetamide derivatives have demonstrated potent inhibition of matrix metalloproteinase-9 (MMP-9) with IC50 values as low as 1.65 µM [1], as well as histone deacetylase (HDAC) inhibitory activity in the nanomolar range [6]. The direct N-acetamide linkage of the target compound structurally mimics the acetyl-lysine substrate of HDAC enzymes, positioning it as a potential zinc-chelating warhead precursor. Procurement of this specific compound enables investigation of the oxadiazole-acetamide pharmacophore as a novel zinc-binding group (ZBG) in HDAC and MMP inhibitor design, a therapeutic area of high current interest in oncology and inflammatory disease.

Quote Request

Request a Quote for N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.